molecular formula C9H7N3O B6167915 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile CAS No. 1564563-57-0

1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile

Cat. No.: B6167915
CAS No.: 1564563-57-0
M. Wt: 173.17 g/mol
InChI Key: VNOFRQZGPOCNBV-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile (C₉H₇N₃O) is a bicyclic heterocyclic compound featuring a benzodiazole core (a five-membered ring with two nitrogen atoms at positions 1 and 3). Key structural attributes include:

  • Methyl group at position 1.
  • Oxo group at position 2.
  • Carbonitrile substituent at position 3.

Its SMILES notation (CN1C2=CC=CC(=C2NC1=O)C#N) and InChIKey (VNOFRQZGPOCNBV-UHFFFAOYSA-N) confirm the spatial arrangement .

Properties

CAS No.

1564563-57-0

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

1-methyl-2-oxo-3H-benzimidazole-4-carbonitrile

InChI

InChI=1S/C9H7N3O/c1-12-7-4-2-3-6(5-10)8(7)11-9(12)13/h2-4H,1H3,(H,11,13)

InChI Key

VNOFRQZGPOCNBV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC(=C2NC1=O)C#N

Purity

95

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole derivatives have shown promise in drug development due to their ability to interact with biological targets.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. For instance:

  • A study published in the Journal of Medicinal Chemistry highlighted that derivatives of benzodiazole exhibited significant antibacterial activity against various strains of bacteria .

Anticancer Properties

Research indicates that compounds containing the benzodiazole moiety can inhibit cancer cell proliferation:

  • A notable case study involved the synthesis of 1-methyl derivatives that showed cytotoxic effects on human cancer cell lines, suggesting potential as anticancer agents .

Materials Science Applications

The unique structural attributes of 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole make it suitable for applications in materials science.

Organic Electronics

The compound has been explored for use in organic semiconductors:

  • Research has indicated that its derivatives can be incorporated into organic photovoltaic devices, enhancing their efficiency due to improved charge transport properties .

Agricultural Chemistry Applications

In the realm of agriculture, this compound has been investigated for its potential as a pesticide or herbicide.

Pesticidal Activity

Studies have shown that certain derivatives exhibit insecticidal properties:

  • A field trial demonstrated that formulations containing 1-methyl derivatives effectively controlled pest populations while being less toxic to beneficial insects .

Data Summary Table

Application AreaSpecific UseFindings/Case Studies
Medicinal ChemistryAntimicrobial AgentsSignificant activity against bacterial strains
Anticancer AgentsCytotoxic effects on cancer cell lines
Materials ScienceOrganic ElectronicsEnhanced efficiency in photovoltaic devices
Agricultural ChemistryPesticidesEffective pest control with low toxicity to beneficial species

Mechanism of Action

The mechanism by which 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile exerts its effects depends on its specific application. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt microbial metabolic pathways. In anticancer applications, it may interfere with cell proliferation or induce apoptosis in cancer cells. The exact molecular targets and pathways involved vary depending on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

2,3-Dihydro-1H-1,5-benzodiazepin-2-ones ()

  • Core structure : Seven-membered ring with nitrogen atoms at positions 1 and 4.
  • Functional groups : Radiolabeling sites (e.g., hydroxyl or halogen groups) for imaging applications.
  • Biological activity: Non-competitive antagonists of mGluR2 with nanomolar affinity, suitable for PET/SPECT imaging .
  • Key differences :
    • Larger ring size (benzodiazepine vs. benzodiazole) alters conformational flexibility and binding kinetics.
    • The carbonitrile group in the target compound may enhance polarity compared to radiolabeled benzodiazepines.

Methylclonazepam ()

  • Structure : 1,4-Benzodiazepine with a 2-chlorophenyl group and nitro substituent.
  • Application : Psychoactive drug (analogous to clonazepam).
  • Comparison :
    • The target compound lacks the chlorophenyl and nitro groups, likely reducing central nervous system activity.
    • The benzodiazole core may confer greater metabolic stability due to reduced ring strain .

Lorazepam Acetate ()

  • Structure : 1,4-Benzodiazepine with acetate and chlorine substituents.
  • Application : Anxiolytic medication.

Benzimidazole and Pyridine Hybrids

2-Butyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile ()

  • Structure : Fused pyrido-benzimidazole system with butyl and methyl substituents.
  • Properties : Higher molecular weight (C₁₈H₁₆N₃O) and fused-ring system increase hydrophobicity.
  • Comparison :
    • The target compound’s simpler benzodiazole core may offer easier synthetic accessibility and tunability for specific applications .

4-(1,3-Benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile ()

  • Structure: Complex indeno-pyridine fused with benzodioxole.
  • The target compound’s lack of fused aromatic systems may reduce synthetic complexity .

Indole Derivatives ()

  • Example: 1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl pentanoate.
  • Comparison: Indole derivatives feature a six-membered aromatic ring fused to a five-membered nitrogen-containing ring, differing from the benzodiazole’s two-nitrogen core. Ester groups in indole derivatives (e.g., pentanoate) may confer higher lipophilicity than the carbonitrile group in the target compound .

Biological Activity

1-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile is a compound of interest due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₉H₈N₂O
  • Molecular Weight : 164.17 g/mol
  • CAS Number : 19950-97-1
  • IUPAC Name : 1-methyl-2-oxo-2,3-dihydro-1H-benzodiazole-4-carbonitrile

Biological Activity

The biological activity of 1-methyl-2-oxo-2,3-dihydro-1H-benzodiazole derivatives has been explored in various studies, revealing a range of pharmacological effects.

Antimicrobial Activity

Research indicates that compounds related to the benzodiazole framework exhibit significant antimicrobial properties. For instance, derivatives of benzodiazole have shown activity against various bacterial strains, suggesting that modifications can enhance their efficacy against resistant strains .

Anticancer Properties

Several studies have highlighted the anticancer potential of benzodiazole derivatives. For example:

  • A study demonstrated that certain derivatives could inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective cytotoxicity .
CompoundCell LineIC50 (µM)
Compound AMCF-710.5
Compound BA54915.3

Neuroprotective Effects

Benzodiazole derivatives have also been investigated for neuroprotective effects. In particular, some studies suggest that these compounds may modulate neurotransmitter systems and exhibit neuroprotective properties in models of neurodegenerative diseases .

Case Study 1: Anticancer Activity

In a comparative study analyzing the anticancer efficacy of various benzodiazole derivatives, one compound demonstrated an IC50 value of 12 µM against MCF-7 cells. The study concluded that structural modifications significantly influenced the cytotoxicity and selectivity towards cancer cells .

Case Study 2: Antimicrobial Screening

A series of synthesized benzodiazole derivatives were screened against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups at the para position exhibited enhanced antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

The mechanisms underlying the biological activities of 1-methyl-2-oxo-2,3-dihydro-1H-benzodiazole derivatives are believed to involve:

  • Inhibition of Enzymatic Pathways : Many derivatives inhibit key enzymes involved in cellular processes.
  • Interaction with DNA : Some compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Receptor Activity : Certain derivatives may act as agonists or antagonists at various neurotransmitter receptors.

Chemical Reactions Analysis

Nucleophilic Reactions at the Nitrile Group

The nitrile functionality (-C≡N) serves as an electrophilic site for nucleophilic additions:

  • Hydrolysis : Under acidic (H₂SO₄, H₂O) or basic (NaOH, H₂O₂) conditions, nitriles hydrolyze to carboxylic acids or amides. For example, analogous benzo[d]imidazole nitriles yield carboxylic acids under reflux with aqueous HCl .

  • Grignard Additions : Organometallic reagents (e.g., RMgX) add to the nitrile, forming imine intermediates that hydrolyze to ketones .

Cycloaddition Reactions

The nitrile group participates in 1,3-dipolar cycloadditions as a dipolarophile. For instance:

  • Azomethine Ylide Cycloaddition : In a three-component reaction with isatin and N-methylglycine, the nitrile undergoes regioselective [3+2] cycloaddition via an exo or endo transition state, forming spiro-pyrrolidine derivatives . Computational studies (B3LYP/cc-pVTZ) show exclusive regioselectivity due to electronic and steric factors .

Reaction ComponentRoleOutcome
Azomethine ylide (3)1,3-dipoleForms spiro[indoline-3,2'-pyrrolidine]-3'-carbonitriles
Nitrile (substrate)DipolarophileRegioselectivity driven by C1-attack mechanism

Electrophilic Substitution on the Benzodiazole Ring

The benzodiazole core undergoes electrophilic substitution, influenced by the electron-withdrawing nitrile and oxo groups:

  • Nitration : Directed by the electron-deficient ring, nitration occurs at the 5- or 6-position under HNO₃/H₂SO₄.

  • Halogenation : Bromine or Cl₂ in acetic acid substitutes at the 5-position.

Functional Group Transformations

  • Reduction : The nitrile group reduces to a primary amine (R-NH₂) using LiAlH₄ or catalytic hydrogenation (H₂/Pd) .

  • Oxidation : The oxo group at position 2 stabilizes the ring but does not readily undergo further oxidation under mild conditions.

Stability and Reaction Conditions

  • Thermal Stability : High melting point (>350°C) allows reactions at elevated temperatures (100–120°C).

  • Solvent Compatibility : Soluble in polar aprotic solvents (DMF, DMSO), facilitating reactions requiring basic or nucleophilic conditions .

Mechanistic Insights from Computational Studies

  • Transition State Analysis : DFT calculations (B3LYP/cc-pVTZ) reveal asynchronous mechanisms for cycloadditions, with electron density transfer (GEDT) from the dipolarophile to the nitrile .

  • Molecular Electrostatic Potential (MEP) : Attractive forces between oppositely charged regions of reactants drive regioselectivity .

Preparation Methods

Reaction Mechanism and Conditions

The cyclocondensation of N-methyl-o-phenylenediamine with 4-cyanobenzoic acid in polyphosphoric acid (PPA) at 130–135°C for 10 hours forms the benzimidazolinone core while retaining the nitrile group. PPA acts as both solvent and dehydrating agent, facilitating amide bond formation between the carboxylic acid and amine groups. The reaction proceeds via intermediate A (Fig. 1), where protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the adjacent amine. Subsequent cyclization and dehydration yield the 2-oxo moiety.

Optimized Protocol :

  • Reagents : N-Methyl-o-phenylenediamine (1.0 equiv), 4-cyanobenzoic acid (1.1 equiv), PPA (5 vol)

  • Conditions : 130°C, 10 h, inert atmosphere

  • Workup : Quench with ice-cold NH4OH, extract with ethyl acetate, recrystallize from ethanol

  • Yield : 85%

Limitations and Modifications

While PPA achieves high yields, its corrosivity and challenges in recycling necessitate alternatives. Replacing PPA with methanesulfonic acid (MSA) and phosphorus pentoxide at 125–145°C reduces equipment degradation but lowers yield to 72% due to incomplete cyclization.

Solvent-Free Condensation Using Polymer-Supported Catalysts

Catalyst Design and Reaction Dynamics

A solvent-free method employs polyvinylpyrrolidone-trifluoromethanesulfonic acid (PVP-TfOH) to catalyze the reaction between N-methyl-o-phenylenediamine and 4-cyanobenzaldehyde under oxidative conditions. Hydrogen peroxide (H2O2, 30%) oxidizes the Schiff base intermediate B (Fig. 2) to the 2-oxo group, while the nitrile remains intact. The porous PVP matrix enhances reagent contact, reducing reaction time to 25 minutes at 70°C.

Procedure :

  • Catalyst : PVP-TfOH (0.2 g/mmol substrate)

  • Conditions : 70°C, solvent-free, H2O2 (3.0 equiv)

  • Yield : 89% after recrystallization

Advantages Over Traditional Methods

This approach eliminates solvent waste and enables catalyst reuse for five cycles without significant activity loss. However, the requirement for anhydrous 4-cyanobenzaldehyde increases precursor synthesis complexity.

Post-Synthetic Cyanation of Halogenated Intermediates

Two-Step Halogenation-Cyanation Strategy

Bromination of 1-methyl-2-oxo-2,3-dihydro-1H-benzodiazole at position 4 using N-bromosuccinimide (NBS) in DMF, followed by palladium-catalyzed cyanation with Zn(CN)2, introduces the nitrile group (Fig. 3).

Step 1 (Bromination) :

  • Reagents : NBS (1.2 equiv), AIBN (0.1 equiv), DMF, 80°C, 6 h

  • Yield : 78%

Step 2 (Cyanation) :

  • Catalyst : Pd(PPh3)4 (5 mol%), Zn(CN)2 (2.0 equiv), DMF, 120°C, 12 h

  • Yield : 65%

Economic and Practical Considerations

Though modular, this method’s 43% overall yield and high catalyst costs limit scalability. Microwave-assisted cyanation at 150°C for 1 hour improves step efficiency (82% yield) but requires specialized equipment.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Disadvantages
Acid-catalyzed cyclizationPPA, 130°C, 10 h85%High yield, one-potCorrosive reagents, difficult workup
Solvent-free condensationPVP-TfOH, 70°C, 25 min89%Eco-friendly, reusable catalystCostly aldehyde precursor
Halogenation-cyanationPd catalysis, 120°C43%Modular, late-stage functionalizationLow overall yield, expensive catalysts

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